trans-2-Hexenyl acetate

Beschreibung

Nomenclature and Stereoisomerism in Biological Systems

The systematic IUPAC name for trans-2-Hexenyl acetate (B1210297) is [(E)-hex-2-enyl] acetate. nih.gov The "(E)-" designation, derived from the German word "entgegen" (opposite), specifies the trans configuration of the substituents around the carbon-carbon double bond. This precise spatial arrangement is crucial for its biological activity.

The trans configuration of trans-2-Hexenyl acetate is integral to its function in biological systems. This specific stereochemistry influences how the molecule interacts with olfactory receptors in insects and other organisms. For instance, it can enhance the trapping effects of synthetic sex pheromones used in pest management. mdpi.com The geometry of the molecule dictates its binding affinity and efficacy in triggering specific behavioral or physiological responses.

In nature, this compound often co-occurs with its isomers, most notably cis-3-Hexenyl acetate. While both are considered green leaf volatiles, they can elicit different responses from insects and have distinct aromatic profiles. scentree.coscentree.co Cis-3-Hexenyl acetate is renowned for its intense "cut grass" aroma. scentree.co

Functionally, both isomers can act as attractants or deterrents for insects. smolecule.combris.ac.uk For example, the Japanese scarab beetle possesses specific olfactory receptor neurons for green-leaf volatiles, including both trans-2-hexenal (B146799) and cis-3-hexenyl acetate. bris.ac.uk The ratio and composition of these isomers in a plant's volatile blend can convey specific information about the plant's condition, such as the type and extent of herbivore damage. cabidigitallibrary.org

| Isomer Comparison |

| Compound |

| This compound |

| cis-3-Hexenyl Acetate |

Significance of the trans Configuration in Biological Activity

Occurrence and Distribution in Natural Matrices

This compound is a widespread component of the volatile organic compounds released by a diverse range of plants. Its presence has been documented in numerous fruits, vegetables, and essential oils. scentree.cochemicalbook.com

As a green leaf volatile, this compound is commonly emitted from plant foliage, particularly in response to mechanical damage or herbivore attacks. cabidigitallibrary.org This release is a crucial part of the plant's induced defense system.

This compound has been identified in a variety of plant species and their tissues.

| Plant Species | Tissues/Fruit where Found |

| Apple (Malus domestica) | Fruit scentree.co |

| Banana (Musa spp.) | Fruit scentree.co |

| Strawberry (Fragaria × ananassa) | Fruit researchgate.net |

| Mango (Mangifera indica) | Fruit scentree.co |

| Peach (Prunus persica) | Fruit |

| Pear (Pyrus spp.) | Fruit |

| Black Currant (Ribes nigrum) | Fruit |

| Peppermint (Mentha piperita) | Essential oil scentree.cochemicalbook.com |

| Silver Birch (Betula pendula) | Foliage conicet.gov.aroup.com |

| Alfalfa (Medicago sativa) | General organism nih.gov |

| Sweet Cherry (Prunus avium) | General organism nih.gov |

| Broccoli (Brassica oleracea var. italica) | Vegetable hmdb.ca |

For instance, studies on lettuce have shown that emission rates of green leaf volatiles, including related hexenyl compounds, are influenced by photosynthetic photon flux and photoperiod. ashs.org In silver birch trees, herbivory induces a rapid and dynamic change in the emission of green leaf volatiles, with a distinct temporal pattern in the release of aldehydes, alcohols, and acetates like hexenyl acetate. oup.com Furthermore, the type of herbivore can also influence the volatile profile; for example, the sweet potato weevil has been shown to suppress the emission of this compound from sweet potato plants. cabidigitallibrary.org

| Factor | Influence on Emission |

| Plant Species | Different species have inherently different volatile profiles. mdpi.com |

| Plant Tissue | Emission rates can differ between leaves, fruits, and flowers. |

| Developmental Stage | Volatile composition can change as the plant matures. |

| Environmental Conditions | Light, temperature, and time of day affect emissions. oup.comashs.org |

| Herbivory/Damage | Mechanical damage or insect feeding triggers a rapid increase in GLV emissions. cabidigitallibrary.orgoup.com |

Specific Plant Species and Tissues

Presence in Insect Secretions

This compound is a semiochemical, a chemical messenger used for communication, found in the secretions of various insects across different orders. Its role is multifaceted, functioning as a pheromone for intraspecific communication, an allomone for interspecific defense, and a kairomone that can be exploited by other species.

In the order Hemiptera, commonly known as true bugs, this compound has been identified as a component of the metathoracic scent gland secretions in several species. For instance, it is a minor component in the defensive secretions of the southern green stink bug, Nezara viridula. cuni.cz In the big-eyed bug, Geocoris punctipes, this compound is found in the glandular secretions of undisturbed individuals. cuni.cz Notably, in the cotton stainer bug, Dysdercus fasciatus, this compound is present in the female's secretion, suggesting a role in courtship, also known as an epigamic function. cuni.cz

Within the order Coleoptera (beetles), research has highlighted the significant role of this compound as a synergist to sex pheromones. In the dark black chafer, Holotrichia parallela, a notorious agricultural pest, the addition of this compound to synthetic sex pheromones has been shown to dramatically increase the trap catches of both males and females. researchgate.netresearchgate.netebi.ac.ukmdpi.com Field evaluations demonstrated that a mixture of the sex pheromone and (E)-2-hexenyl acetate resulted in significantly higher catches than the pheromone alone. ebi.ac.uk Specifically, a 5:1 ratio of sex pheromone to (E)-2-hexenyl acetate increased the capture of females by a factor of four, while a 3:1 ratio led to a 175% increase in the capture of males. ebi.ac.uk This synergistic effect underscores its utility as a kairomone in pest management strategies. researchgate.netresearchgate.netebi.ac.ukmdpi.com

The role of this compound in the order Lepidoptera (moths and butterflies) is more varied. While it is a known green leaf volatile that can elicit electrophysiological responses in many moth species, its behavioral effect can be either synergistic or antagonistic depending on the species and the chemical context. For the soybean pod borer, Leguminivora glycinivorella, the inclusion of (E)-2-hexenyl acetate with sex pheromone baits has been observed to significantly reduce the number of captured males, indicating a repellent or inhibitory effect. ebi.ac.uk In contrast, for the rice leaf folder, Cnaphalocrocis medinalis, (E)-2-hexenyl acetate is among the compounds that elicit strong electroantennographic responses. researchgate.net

The following table summarizes the presence and function of this compound in various insect species.

| Order | Family | Species | Common Name | Function of Secretion |

| Hemiptera | Pentatomidae | Nezara viridula | Southern Green Stink Bug | Minor component of defensive secretion cuni.cz |

| Hemiptera | Geocoridae | Geocoris punctipes | Big-eyed Bug | Component of glandular secretion cuni.cz |

| Hemiptera | Pyrrhocoridae | Dysdercus fasciatus | Cotton Stainer Bug | Epigamic (courtship) function in female secretion cuni.cz |

| Coleoptera | Scarabaeidae | Holotrichia parallela | Dark Black Chafer | Synergist to sex pheromone, enhances attraction researchgate.netresearchgate.netebi.ac.ukmdpi.com |

| Lepidoptera | Tortricidae | Leguminivora glycinivorella | Soybean Pod Borer | Reduces male attraction to sex pheromone ebi.ac.uk |

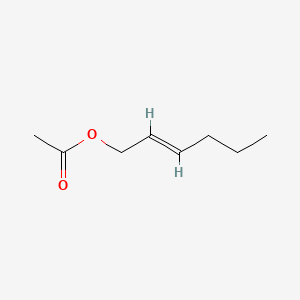

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(E)-hex-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h5-6H,3-4,7H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHOWZHRCRZVCU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879237 | |

| Record name | trans-Hex-2-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid; Powerful green, fruity aroma | |

| Record name | 2-Hexen-1-ol, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(E)Hexen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1354/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

165.00 to 166.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hexenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble in water; Soluble in oils, Soluble (in ethanol) | |

| Record name | 2-(E)Hexen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1354/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.897 | |

| Record name | 2-(E)Hexen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1354/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2497-18-9, 10094-40-3 | |

| Record name | trans-2-Hexenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenyl acetate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexen-1-ol, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010094403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexen-1-ol, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Hex-2-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hex-2-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENYL ACETATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDV436N45E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Trans 2 Hexenyl Acetate

Enzymatic Biogenesis in Plants

The primary route for the synthesis of trans-2-hexenyl acetate (B1210297) in plants is a multi-step process involving several key enzymes. This pathway is a branch of the broader oxylipin pathway, which is crucial for plant defense and signaling.

Role of the Lipoxygenase (LOX) Pathway in C6 Volatile Production

The journey to trans-2-hexenyl acetate begins with the lipoxygenase (LOX) pathway. This pathway is responsible for the production of a group of volatile compounds known as C6 volatiles, or green leaf volatiles (GLVs), which are rapidly released when a plant is damaged. longdom.orgnih.govpnas.org The starting materials for this pathway are the polyunsaturated fatty acids, linoleic acid and α-linolenic acid, which are abundant in plant cell membranes. longdom.orgmdpi.comfrontiersin.org The enzyme lipoxygenase (LOX) catalyzes the addition of oxygen to these fatty acids, a crucial first step in the production of C6 volatiles. longdom.orgmdpi.com This reaction is both positional and stereo-specific, meaning the oxygen is added at a specific carbon atom with a particular spatial orientation. longdom.org In response to wounding, the activity of LOX increases, leading to a surge in the production of fatty acid hydroperoxides. nih.govacs.org

Hydroperoxide Lyase (HPL) Activity and Intermediate Formation

The fatty acid hydroperoxides produced by LOX are then acted upon by another key enzyme, hydroperoxide lyase (HPL). longdom.orgnih.govmdpi.com HPL is a member of the cytochrome P450 family and is responsible for cleaving the hydroperoxides into smaller, more volatile molecules. longdom.orgmdpi.commdpi.com Specifically, the cleavage of 13-hydroperoxyoctadecatrienoic acid (13-HPOT), derived from α-linolenic acid, by HPL yields (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. longdom.orgnih.govmdpi.com Similarly, the cleavage of 13-hydroperoxylinoleic acid results in the formation of hexanal (B45976). pnas.org The activity of HPL also increases significantly after wounding, ensuring a rapid production of these C6 aldehydes. nih.govacs.org These aldehydes, particularly (Z)-3-hexenal and its isomer (E)-2-hexenal (trans-2-hexenal), are the direct precursors to the corresponding alcohols and, subsequently, the acetate esters. longdom.orgresearchgate.net

Alcohol Acyltransferase (AAT) Involvement in Esterification

The final and decisive step in the formation of this compound is the esterification of the corresponding alcohol, trans-2-hexenol. This reaction is catalyzed by the enzyme alcohol acyltransferase (AAT). frontiersin.orgigem.org AATs are a diverse group of enzymes that transfer an acyl group, typically from an acyl-CoA molecule, to an alcohol, forming an ester. frontiersin.orgnih.gov In the case of this compound, AAT catalyzes the transfer of an acetyl group from acetyl-CoA to trans-2-hexenol. researchgate.net Studies in various fruits, such as apricot and strawberry, have demonstrated a direct correlation between AAT gene expression, enzyme activity, and the production of C6 esters, including this compound. frontiersin.orgresearchgate.netnih.gov For instance, the transient overexpression of an AAT gene in apricot fruit led to a significant increase in the production of (E)-2-hexenyl acetate. frontiersin.orgresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of this compound in Plants

| Enzyme | Abbreviation | Function |

|---|---|---|

| Lipoxygenase | LOX | Oxygenation of polyunsaturated fatty acids to form hydroperoxides. longdom.orgmdpi.com |

| Hydroperoxide Lyase | HPL | Cleavage of fatty acid hydroperoxides to produce C6 aldehydes. longdom.orgmdpi.com |

| Alcohol Dehydrogenase | ADH | Reduction of C6 aldehydes to their corresponding alcohols. longdom.orgmdpi.com |

| Alcohol Acyltransferase | AAT | Esterification of C6 alcohols to form acetate esters. frontiersin.orgigem.org |

Isomerization Mechanisms from cis-3-Hexenyl Acetate Precursors

While this compound is a prominent GLV, it often co-occurs with its isomer, cis-3-hexenyl acetate. The biosynthetic pathway initially produces (Z)-3-hexenal, which can then be reduced to (Z)-3-hexenol and subsequently esterified to (Z)-3-hexenyl acetate. researchgate.netmdpi.com The formation of the trans-2 isomer can occur through the isomerization of (Z)-3-hexenal to (E)-2-hexenal (trans-2-hexenal), a reaction that can happen spontaneously or be catalyzed by an isomerase enzyme. researchgate.net This trans-2-hexenal (B146799) is then reduced to trans-2-hexenol, which serves as the direct precursor for the AAT-catalyzed synthesis of this compound. researchgate.netmdpi.com The relative abundance of the cis-3 and trans-2 isomers can vary between plant species and is influenced by the presence and activity of the specific enzymes involved in the pathway. capes.gov.br

Biosynthesis in Other Organisms

While the biosynthesis of this compound is well-documented in plants, its production in other organisms is less understood.

Potential Microbial Production Pathways

Some microorganisms, particularly yeasts, are known to produce a variety of esters that contribute to the flavor and aroma of fermented products. While the production of many esters by yeasts is well-studied, the specific biosynthesis of this compound is not as clearly defined. Yeasts possess alcohol acyltransferases (AATs) that are responsible for ester synthesis. wur.nloup.com It is plausible that if the precursor alcohol, trans-2-hexenol, is available, yeast AATs could potentially catalyze its esterification to form this compound. However, the complete biosynthetic pathway for trans-2-hexenol from common microbial substrates is not as established as the plant LOX pathway. Further research is needed to elucidate the specific microbial pathways that may lead to the production of this "green" aroma compound.

Insect Glandular Synthesis Mechanisms

The biosynthesis of this compound in insects is a specialized process occurring within exocrine glands, most notably the metathoracic scent glands (MTG) of many species in the order Heteroptera (true bugs). cuni.czusda.gov This compound often serves as a component of defensive secretions or as a pheromone. cuni.czebi.ac.uk The synthesis mechanisms involve a series of enzymatic modifications of precursors that may be either sequestered from host plants or produced de novo by the insect.

The primary pathway for the formation of this compound within these glands involves the modification of C6 aldehydes, which are common "green leaf volatiles" (GLVs) produced by plants. oup.comcabidigitallibrary.org Plants generate these compounds, such as (E)-2-hexenal, through the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of fatty acids like linolenic acid. oup.comresearchgate.netacs.org Insects that feed on these plants can ingest these C6 compounds, which then serve as substrates for further enzymatic conversion in their glands.

Alternatively, some insects are capable of de novo synthesis of the carbon backbone. Studies have shown that injection of [1-¹⁴C]acetate into the pentatomid bug Nezara viridula resulted in labeled (E)-2-hexenal, indicating an acetogenic origin where the molecule is built up from two-carbon acetate units. annualreviews.org

Regardless of the origin of the initial C6 skeleton, the final steps of synthesis to produce this compound occur within the glandular cells or the gland reservoir. The proposed biosynthetic sequence is as follows:

Reduction of Aldehyde: The precursor, (E)-2-hexenal, is reduced to its corresponding alcohol, (E)-2-hexen-1-ol. This reaction is catalyzed by an alcohol dehydrogenase enzyme. The presence of both aldehydes and their corresponding alcohols and acetate esters in the glands of various species, such as the bark bug Phloea subquadrata, supports this enzymatic step. scielo.br In P. subquadrata adults, the glands store less irritating compounds like (E)-2-hexen-1-ol and (E)-2-hexenyl acetate, in contrast to the more pungent aldehydes found in nymphs. scielo.br

Esterification: The final step is the esterification of (E)-2-hexen-1-ol. This reaction involves the transfer of an acetyl group from a donor molecule, typically acetyl coenzyme A (acetyl-CoA), to the alcohol. This conversion is catalyzed by an acetyl-CoA:alcohol acetyltransferase (AAT). annualreviews.orgnih.gov While much of the detailed characterization of AATs comes from plant and fruit studies, similar enzymatic activity is proposed for insects. nih.gov For instance, research on the biosynthesis of other insect acetate esters points to the role of acetyltransferases in their formation. annualreviews.org

In some species, the final chemical transformations may occur in the gland's storage reservoir. In the hemipteran Leptoglossus phyllopus, the reservoir's aqueous phase contains esterases that can hydrolyze acetate esters and dehydrogenases that oxidize alcohols, generating the final reactive aldehydes just before or during secretion. annualreviews.org This suggests a highly controlled system for producing and storing these volatile compounds. annualreviews.org

The following table summarizes several insect species known to produce this compound as part of their glandular secretions.

Table 1. Examples of Insect Species Producing this compound in Glandular Secretions

| Species | Family | Gland Type | Other Major Secretion Components | Reference(s) |

|---|---|---|---|---|

| Nezara viridula | Pentatomidae | Metathoracic Gland | Tridecane, (E)-2-decenal, 4-oxo-(E)-2-hexenal | cuni.cz |

| Cosmopepla bimaculata | Pentatomidae | Metathoracic Gland | n-Tridecane, (E)-2-decenal, (E)-2-decenyl acetate, (E)-2-hexenal | usda.gov |

| Macchiademus diplopterus | Blissidae | Not Specified | Tridecane, (E)-2-octenal, (E)-2-hexenal | cuni.cz |

| Geocoris punctipes | Geocoridae | Not Specified | Tridecane, (E)-2-octenal | cuni.cz |

| Phytocoris difficilis | Miridae | Metathoracic Gland | Hexyl acetate, (E)-2-octenyl acetate, (E)-2,4-hexadienyl acetate | cuni.cz |

| Riptortus clavatus | Alydidae | Metathoracic Gland | (E)-2-hexenyl (E)-2-hexenoate, Myristyl isobutyrate | cuni.cz |

| Dysdercus fasciatus | Pyrrhocoridae | Metathoracic Gland | 4-oxo-(E)-2-hexenal, (E)-2-octenyl acetate | cuni.cz |

Ecological and Biological Roles of Trans 2 Hexenyl Acetate

Plant-Insect Interactions

trans-2-Hexenyl acetate (B1210297) is a key signaling molecule in the intricate communication network between plants and insects. Its presence and concentration in the volatile emissions of plants can significantly influence the behavior of both herbivorous and beneficial insects, playing a crucial role in plant defense and insect ecology.

When a plant is damaged by a chewing herbivore, it releases a blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). nih.gov trans-2-Hexenyl acetate is a prominent member of a group of HIPVs called green leaf volatiles (GLVs), which are C6 compounds produced through the lipoxygenase (LOX) pathway. oup.com This pathway is activated by tissue injury. oup.com The release of GLVs, including this compound, is a rapid response to herbivory, with some compounds being detected within seconds of leaf tissue disruption. nih.gov

The composition of the GLV blend can convey specific information about the type of damage. For instance, feeding by the tobacco hornworm (Manduca sexta) on tobacco plants causes a shift from (Z)-3-isomers to (E)-2-isomers of GLVs, a message that is monitored by ovipositing female moths. ebi.ac.uk In maize, while herbivory by the beet armyworm (Spodoptera exigua) induces the emission of hexenals, (Z)-3-hexen-1-ol, and hexenyl acetate, treatment with the plant hormone methyl jasmonate results in the significant emission of only hexenyl acetate. oup.com This specificity in volatile profiles suggests a sophisticated signaling system.

The olfactory systems of insects are highly attuned to detecting specific volatile compounds, including this compound. These chemical cues can trigger a range of behaviors, from attraction to repulsion, depending on the insect species and the ecological context. mdpi.com The detection process begins when odorant molecules, transported through the insect's lymphatic fluid by odorant-binding proteins (OBPs) or chemosensory proteins (CSPs), activate receptors on the dendritic membranes of olfactory receptor neurons (ORNs). mdpi.com This activation converts the chemical signal into an electrical one, which is then processed in higher brain centers like the antennal lobes. mdpi.comwur.nl

This compound, as a component of the HIPV blend, can act as a powerful attractant for the natural enemies of herbivores, such as parasitoids and predators. nih.govresearchgate.net This phenomenon, known as indirect defense, is a cornerstone of tritrophic interactions. For example, field studies have shown that synthetic HIPVs, including (Z)-3-hexenyl acetate, can attract various predatory insects. oup.comnih.gov The predatory mirid, Deraeocoris brevis, and the anthocorid, Orius tristicolor, are attracted to traps baited with (Z)-3-hexenyl acetate. researchgate.netoup.com Furthermore, parasitic wasps from the Braconidae family are also attracted to (Z)-3-hexenyl acetate. nih.gov

The attractiveness of insect sex pheromones can be significantly enhanced by the presence of host-plant volatiles like this compound. researchgate.netnih.govusp.br This synergistic effect can lead to more successful mate-finding and is believed to play a role in reproductive isolation. usp.br Research on the dark black chafer (Holotrichia parallela) demonstrated that a mixture of its sex pheromone and (E)-2-hexenyl acetate resulted in significantly higher trap catches than the pheromone alone. researchgate.netnih.gov For males, a 3:1 mixture of the sex pheromone and (E)-2-hexenyl acetate increased the synergistic effect by 175%. ebi.ac.ukresearchgate.netnih.gov For females, a 5:1 mixture showed a four-fold synergistic effect. ebi.ac.ukresearchgate.netnih.gov Similarly, in the diamondback moth (Plutella xylostella), mixtures of GLVs from cabbage, including (Z)-3-hexenyl acetate, with its sex pheromone induced a significantly higher attraction and arresting behavior in unmated males compared to the pheromone alone. usp.brentomoljournal.com

Table 1: Synergistic Effects of this compound with Sex Pheromones

| Insect Species | Pheromone Component(s) | Synergistic Compound | Observed Effect |

| Holotrichia parallela (Dark black chafer) | L-isoleucine methyl ester:(R)-(-)-linalool | (E)-2-Hexenyl acetate | 175% increase in male trap catches; 4-fold increase in female trap catches. ebi.ac.ukresearchgate.netnih.gov |

| Plutella xylostella (Diamondback moth) | (Z)-11-hexadecenal, (Z)-11-hexadecenyl acetate, (Z)-11-hexadecenol | (Z)-3-Hexenyl acetate | Enhanced attraction and arresting behavior in males. usp.brentomoljournal.com |

Plant volatiles can modulate the flight behavior of insects guided by pheromones. researchgate.net The presence of this compound and other plant odors can influence the entire sequence of behaviors, from flight activation to source contact. db-thueringen.de For instance, in the European grapevine moth (Eupoecilia ambiguella), males were activated sooner and reached the odor source faster when the pheromone was mixed with plant volatiles. mdpi.com In the rice leaf folder (Cnaphalocrocis medinalis), the addition of (E)-2-hexenal to the sex pheromone stimulated landing behaviors in both males and females and resulted in significantly higher trap catches of males. researchgate.net

While this compound can attract beneficial insects, it can also act as a repellent or deterrent to herbivores, thus contributing to a plant's direct defense. nih.gov For example, seed exposure to certain HIPVs, including (Z)-3-hexenyl acetate, has been shown to prime plants for enhanced defense. biorxiv.org While indole (B1671886) was the most effective compound in reducing the growth of the beet armyworm on Arabidopsis thaliana and the fecundity of the pea aphid on Medicago truncatula, the study highlights the role of HIPVs in deterring herbivores. biorxiv.org In other cases, this compound has been identified as a potential repellent for the red imported fire ant, Solenopsis invicta. researchgate.net However, the effect of GLVs can be complex, as some studies have reported that they can also attract certain herbivores, such as the Colorado potato beetle. nih.gov

Attractant Properties for Beneficial Insects (e.g., Parasitoids, Predators)

Synergistic Effects with Sex Pheromones

Interference with Insect Chemical Communication

Plant-Plant Communication and Defense Signaling

This compound is a key signaling molecule in communication between plants, warning neighboring plants of potential threats and preparing them to defend against herbivores and pathogens.

When a plant is damaged by herbivores or pathogens, it releases a blend of volatile organic compounds (VOCs), including this compound. uu.nlacs.org These airborne signals can be perceived by neighboring plants, which then initiate their own defense responses. uu.nlfrontiersin.org This phenomenon, often referred to as "plant eavesdropping," allows for a rapid, community-wide response to a localized threat. thefrostlab.com

The blend of volatiles released can be highly specific to the type of stress. For example, the composition of green leaf volatiles (GLVs), which includes this compound, can change depending on whether the damage is from mechanical wounding or herbivore feeding. cabidigitallibrary.org This specificity allows receiving plants to tailor their defensive response to the particular threat.

Research has shown that exposure to volatiles from a damaged plant can induce resistance in neighboring healthy plants. frontiersin.org For instance, maize seedlings exposed to GLVs from cut leaves showed increased levels of jasmonic acid and sesquiterpene emissions, which are involved in defense. acs.org

Instead of directly activating costly defense mechanisms, exposure to this compound and other GLVs can "prime" a plant to respond more quickly and strongly to a future attack. oup.comresearchgate.netmdpi.comoup.com This primed state is a key aspect of plant-plant communication, as it allows for a more efficient allocation of resources. oup.comttu.edu

Studies on various plant species, including maize, poplar, and wild tobacco, have demonstrated the priming effect of hexenyl acetate. oup.comttu.edu For example, maize plants pre-treated with green leaf volatiles released significantly more defense-related VOCs after being attacked by caterpillars compared to unprimed plants. ttu.edu Similarly, poplar trees exposed to (Z)-3-hexenyl acetate were primed against insect herbivory. oup.com This priming can involve the enhanced production of defense-related genes and metabolites upon subsequent attack. oup.comnih.gov

The ability of individual compounds like (Z)-3-hexenyl acetate to prime defenses has been demonstrated in maize, where it prompted a strong defense response upon simulated herbivory. researchgate.net However, the effectiveness of priming can be influenced by environmental conditions such as light and dark cycles, which affect stomatal opening and the plant's ability to perceive volatile cues. researchgate.net

Table 1: Effects of this compound and Related Compounds on Plant Defense Priming

| Plant Species | Volatile Compound(s) | Observed Priming Effect | Reference(s) |

| Maize (Zea mays) | Green Leaf Volatiles (including hexenyl acetate) | Increased jasmonate production and volatile emissions after herbivory. ttu.edu | ttu.edu |

| Poplar (Populus spp.) | (Z)-3-Hexenyl acetate | Primed against insect herbivory. oup.com | oup.com |

| Wild Tobacco (Nicotiana attenuata) | Green Leaf Volatiles | Accelerated production of trypsin proteinase inhibitors, leading to less herbivore damage. oup.com | oup.com |

| Maize (Zea mays) | (Z)-3-Hexenyl acetate | Primed maize defenses when applied during light exposure. researchgate.net | researchgate.net |

While both this compound and jasmonates are crucial components of plant defense, they play distinct roles. plos.orgnih.govresearchgate.net Research has conclusively shown that jasmonates are essential for mediating direct plant defense responses, which are the plant's immediate defenses against attackers. plos.orgnih.govresearchgate.net In contrast, hexenyl acetate, an acetylated C6-aldehyde, is the primary wound-inducible volatile that mediates indirect defense responses. plos.orgnih.govresearchgate.net

Indirect defenses involve the attraction of natural enemies of the herbivores, such as parasitoid wasps. plos.orgnih.govresearchgate.net Studies using Arabidopsis genotypes that lack either jasmonates, C6-aldehydes, or both, have demonstrated this division of labor. plos.orgnih.govresearchgate.net Plants unable to produce jasmonates were more susceptible to direct attack, while those unable to produce hexenyl acetate were less effective at attracting the natural enemies of their attackers. plos.orgnih.govresearchgate.net

This separation of function suggests an efficient defense strategy that minimizes metabolic costs. plos.orgnih.gov While jasmonates activate direct defenses, hexenyl acetate signals to the third trophic level, providing a more targeted and potentially less resource-intensive form of protection. plos.orgnih.govresearchgate.net It is important to note that while distinct, there can be some interplay, as exposure to certain green leaf volatiles can influence jasmonic acid signaling in some plant species. nih.gov

Priming of Plant Defense Responses

Plant-Pathogen Interactions

This compound and related green leaf volatiles (GLVs) also play a role in how plants interact with pathogens. These compounds can have direct antimicrobial effects and can also induce defense responses in the plant that help to combat infection.

Research has shown that certain GLVs, particularly C6 aldehydes like (E)-2-hexenal, possess antimicrobial properties and can inhibit the growth of various bacteria and fungi, including the pathogenic fungus Botrytis cinerea. nih.gov This suggests that the release of these compounds at a wound site can serve as a first line of defense against invading microbes. nih.gov

Exposing undamaged plants to GLVs can lead to the transcription of defense-related genes and the production of secondary metabolites that contribute to disease resistance. nih.gov For instance, treating plants with GLVs can induce resistance to pathogens like Botrytis cinerea. nih.gov

However, the role of these volatiles in plant-pathogen interactions can be complex. In some cases, a pre-treatment with a GLV like (E)-2-hexenal has been shown to increase the population of the bacterium Pseudomonas syringae in Arabidopsis, an effect that is partially dependent on the plant hormone coronatine (B1215496) and mediated by the transcription factor ORA59, which integrates jasmonic acid and ethylene (B1197577) signaling pathways. nih.gov

Furthermore, studies on post-harvest strawberries treated with trans-2-hexenal (B146799) and cis-3-hexenal (B147320) observed a decrease in mold infection. researchgate.net Interestingly, the analysis suggested that this protection was not mediated by jasmonic acid signaling but by another stress-related protein. researchgate.net This highlights that the mechanisms by which GLVs confer pathogen resistance can vary.

The emission of GLVs can also be a response to pathogen infection itself. For example, Botrytis cinerea infection can cause the emission of (Z)-3-hexenal, (E)-2-hexenal, and n-hexanal in Arabidopsis plants. nih.gov

Antimicrobial Properties against Fungi and Bacteria

This compound is a component of the volatile organic compounds (VOCs) released by many plants and has demonstrated antimicrobial activity against various fungi and bacteria. Research has shown that this compound, often in conjunction with other green leaf volatiles (GLVs), can inhibit the growth and development of pathogenic microorganisms.

For instance, studies have indicated that certain plant-derived volatiles can directly inhibit pathogen development. While trans-2-hexenal has been shown to inhibit the conidial germination of the fungus Monilinia laxa, the broader category of GLVs, which includes esters like this compound, contributes to a plant's direct defense. repositorioinstitucional.mx The antimicrobial effects of this compound are part of a complex mixture of VOCs that can collectively create an environment less favorable for pathogen proliferation.

Some research has explored the application of related compounds for their antimicrobial effects. For example, hexyl acetate, a similar ester, has been shown to have an inhibitory effect against foodborne pathogens such as Listeria monocytogenes, Escherichia coli, and Salmonella enteritidis. researchgate.net While direct studies on this compound against a wide range of bacteria are less common, the known antimicrobial properties of the broader class of C6-volatiles suggest its potential role in plant defense against bacterial pathogens. researchgate.net

Induction of Plant Resistance to Pathogens

This compound plays a significant role in plant-to-plant signaling and the induction of systemic resistance to pathogens. When a plant is damaged or attacked by herbivores or pathogens, it releases a blend of volatile organic compounds (VOCs), including this compound. researchgate.netresearchgate.net These airborne signals can be perceived by neighboring plants, triggering their defense mechanisms in preparation for a potential attack. repositorioinstitucional.mxoup.com

This process, known as induced resistance, can prime the receiving plant to respond more quickly and effectively to subsequent pathogen infections. For example, exposure to VOCs from resistance-expressing bean plants can lead to enhanced resistance in susceptible neighboring plants against the fungal pathogen Colletotrichum lindemuthianum. repositorioinstitucional.mx The blend of emitted VOCs can include various compounds, and cis-3-hexenyl acetate, a closely related isomer of this compound, has been specifically identified as a component of these signaling blends. repositorioinstitucional.mx

Research on Arabidopsis thaliana has shown that genotypes engineered to lack certain defense-related compounds can help to isolate the roles of specific volatiles. These studies have identified hexenyl acetate as a predominant and inducible volatile that mediates indirect defense responses. researchgate.net Furthermore, the application of cis-3-hexenyl acetate has been shown to enhance the resistance of wheat plants to the fungal pathogen Fusarium graminearum. frontiersin.org

The induction of resistance is a complex process involving the activation of various defense-related genes and pathways. While the jasmonic acid (JA) signaling pathway is a key mediator of responses to wounding and necrotrophic pathogens, the effects of some VOCs may occur through different mechanisms. researchgate.netoup.com The ability of this compound and related compounds to act as airborne signals highlights their crucial role in the ecological dynamics of plant-pathogen interactions, allowing for a community-level defense response.

Applications in Post-Harvest Disease Control

The antifungal properties of this compound and related green leaf volatiles (GLVs) have led to research into their potential applications in controlling post-harvest diseases of fruits and vegetables. Post-harvest decay caused by fungal pathogens is a major source of crop loss, and there is a growing interest in natural and safer alternatives to synthetic fungicides.

Fumigation with certain GLVs has shown promise in reducing decay in various fruits. For instance, hexanal (B45976) has been found to reduce decay in apples, raspberries, and peaches. nih.gov Trans-2-hexenal, a related aldehyde, has demonstrated effectiveness against Monilinia laxa, the agent of brown rot in stone fruits, both in vitro and in vivo on apricot, nectarine, and peach fruits as a post-harvest biofumigant. frontiersin.orgcabidigitallibrary.org It has also been shown to decrease infection rates of Botrytis cinerea on tomatoes. nih.gov

Specifically, for strawberries, which are highly susceptible to fungal decay, packaging systems incorporating trans-2-hexenal have been developed. mdpi.com In these systems, the compound is released into the package headspace, where it can inhibit mold growth. mdpi.com Interestingly, in the presence of the fruit, trans-2-hexenal can be converted into other compounds, including hexyl acetate and 2-hexen-1-ol acetate. mdpi.com While this compound itself can stimulate the germination of Botrytis cinerea conidia in some contexts, its precursor, trans-2-hexenal, shows inhibitory effects that are being explored for practical applications. researchgate.net

In peaches, treatment with trans-2-hexenal has been shown to mitigate post-harvest soft rot caused by Rhizopus stolonifer. mdpi.com The treatment helps maintain fruit firmness and reduces disease incidence by enhancing the fruit's own defense mechanisms, including the phenylpropanoid pathway and the activity of defense-related enzymes. mdpi.com

These findings suggest that GLVs, including the metabolic pathway involving this compound, offer a promising avenue for developing natural and effective post-harvest treatments to extend the shelf life of perishable produce.

Atmospheric Chemistry and Environmental Fate

Emission from Damaged and Stressed Plants as a Volatile Organic Compound (VOC)

This compound is a biogenic volatile organic compound (BVOC) that is emitted by plants, particularly in response to stress. researchgate.netpjoes.com These emissions are a key component of the "green leaf volatiles" (GLVs), which are characteristically released when plant tissues are damaged, such as by herbivory, mechanical wounding (e.g., lawn mowing), or pathogen attack. researchgate.netpjoes.comuef.fi

Undamaged plants typically emit low levels of GLVs. However, when a plant is wounded, the enzymatic breakdown of fatty acids through the lipoxygenase pathway is rapidly initiated, leading to the production and release of a blend of C6 compounds, including aldehydes, alcohols, and their esters, such as this compound. researchgate.netnih.govpjoes.com For example, significant emissions of hexenyl compounds, including (Z)-3-hexenyl acetate, have been observed from slashed pasture grass and clover. researchgate.net Winter wheat plants under biotic stress from Fusarium spp. infestation and abiotic stress from water deficit also show increased emissions of GLVs, including hexenyl acetate. pjoes.com

These stress-induced emissions can be substantial and play a role in atmospheric chemistry, especially in vegetated areas. researchgate.net The release of these compounds is not dependent on light and can be enhanced as detached leaves begin to dry out. researchgate.net The composition of the emitted VOC blend can vary depending on the plant species and the nature of the stressor. pjoes.comnih.gov

Atmospheric Degradation Pathways (e.g., Reaction with OH and NO3 Radicals, O3)

Once released into the atmosphere, this compound, like other volatile organic compounds, undergoes chemical degradation. The primary atmospheric oxidants responsible for the breakdown of these compounds are the hydroxyl radical (OH), the nitrate (B79036) radical (NO3), and ozone (O3). conicet.gov.armdpi.comcukerala.ac.in

The reaction with the OH radical is a major degradation pathway for most VOCs during the daytime. conicet.gov.ar For unsaturated compounds like this compound, the reaction with OH radicals is relatively fast. The atmospheric lifetime of related hexenyl compounds due to reactions with OH and NO3 radicals and ozone is estimated to be on the order of a few hours, indicating that their degradation occurs relatively close to their emission sources. researchgate.net

Nitrate radicals (NO3) become a more significant oxidant during the nighttime. Reactions with NO3 can also contribute to the removal of unsaturated VOCs from the atmosphere. mdpi.comcukerala.ac.in

Ozonolysis, the reaction with ozone (O3), is another important degradation pathway for unsaturated compounds containing carbon-carbon double bonds. uef.fimdpi.comcukerala.ac.in Theoretical studies on the atmospheric degradation of the related compound trans-2-hexenal have shown that the reaction with the chlorine atom (Cl) has a very low energy barrier, and that reactions with OH and NO3 radicals are also significant pathways. cukerala.ac.inresearchgate.net The presence of a double bond in this compound makes it susceptible to addition reactions with these atmospheric oxidants.

The specific products of these degradation reactions are varied and can themselves be reactive in the atmosphere. The degradation of this compound contributes to the complex web of atmospheric chemical transformations.

Formation of Secondary Organic Aerosols

The atmospheric degradation of this compound and other biogenic volatile organic compounds (BVOCs) can lead to the formation of secondary organic aerosols (SOAs). uef.ficonicet.gov.armdpi.com SOAs are microscopic particles created in the atmosphere from the oxidation of gaseous organic precursors. These aerosols have significant impacts on air quality, climate, and human health. conicet.gov.ar

Chamber studies have investigated the SOA formation potential from the ozonolysis of various GLVs, including cis-3-hexenylacetate. uef.fi While the SOA yields from GLVs may vary, their widespread emission from vegetation, especially under stress, suggests they are a notable source of SOA precursors. uef.ficukerala.ac.in The presence of a double bond in the structure of this compound makes it a likely candidate for reactions that lead to the formation of products that can partition into the aerosol phase. mdpi.comcukerala.ac.in The formation of SOAs is a complex process influenced by factors such as the concentration of precursors, the presence of other pollutants like nitrogen oxides (NOx), and meteorological conditions. conicet.gov.ar

Mechanisms of Perception and Signal Transduction

Insect Olfactory Receptor Mechanisms

The perception of volatile organic compounds (VOCs) like trans-2-hexenyl acetate (B1210297) by insects is a complex process mediated by a sophisticated olfactory system. This system is responsible for detecting chemical cues in the environment, which are crucial for locating host plants, finding mates, and avoiding predators. The initial detection of these chemical signals occurs at the peripheral level, primarily in the insect's antennae, which are covered in olfactory sensilla. These sensilla house olfactory receptor neurons (ORNs) that express different types of receptors, including odorant receptors (ORs), ionotropic receptors (IRs), and sensory neuron membrane proteins (SNMPs). mdpi.com Soluble proteins, such as odorant-binding proteins (OBPs) and chemosensory proteins (CSPs), are also present in the sensilla and play a role in transporting hydrophobic odorant molecules to the receptors. mdpi.comuliege.be

Electrophysiological Responses in Insect Antennae

Electroantennography (EAG) and coupled gas chromatography-electroantennographic detection (GC-EAD) are key techniques used to measure the electrical responses of insect antennae to specific volatile compounds. auburn.edu These methods provide a general measure of odorant reception at the peripheral level. auburn.edu

Studies have shown that trans-2-hexenyl acetate elicits significant electrophysiological responses in the antennae of various insect species. For instance, in the nocturnal moth Helicoverpa armigera, both male and female antennae respond to this compound, although it is considered one of the weaker stimuli among the tested active volatiles. plos.orgnih.govsemanticscholar.org Similarly, in the scarab beetle Holotrichia parallela, this compound was found to elicit one of the strongest EAG responses in both males and females. researchgate.netebi.ac.uk Research on the bug Lygus hesperus also indicated that this compound produced among the strongest antennal responses. ebi.ac.uk In the bean bug Riptortus pedestris, silencing the chemosensory protein RpedCSP21 led to reduced EAG responses to this compound, highlighting the protein's role in its perception. acs.org

Furthermore, in the parasitoid wasp Cotesia glomerata, this compound elicited the highest EAG response among the tested synthetic odors. researchgate.net In contrast, studies on the migratory locust, Locusta migratoria, showed that while this compound could induce strong EAG responses at a concentration of 10 µg/µL, it did not provoke a response at this concentration in another experiment, which could be due to interactions between excitatory and inhibitory neurons. mdpi.comresearchgate.net

| Insect Species | Response Level | Reference |

|---|---|---|

| Helicoverpa armigera (moth) | Weakest among active stimuli | plos.orgnih.govsemanticscholar.org |

| Holotrichia parallela (beetle) | Strongest response | researchgate.netebi.ac.uk |

| Lygus hesperus (bug) | Among the strongest responses | ebi.ac.uk |

| Riptortus pedestris (bug) | Significant response, reduced after CSP silencing | acs.org |

| Cotesia glomerata (wasp) | Highest response among tested odors | researchgate.net |

| Locusta migratoria (locust) | Variable, strong at 10 µg/µL in one study | mdpi.comresearchgate.net |

Odorant Receptor Binding and Specificity (e.g., LmigOR3 in Locusta migratoria)

Odorant receptors (ORs) are crucial for the specificity of odor detection in insects. mdpi.com These receptors are membrane proteins located on the dendrites of ORNs and are responsible for converting chemical signals into electrical signals. uliege.be Each OR, in conjunction with a highly conserved co-receptor (Orco), forms an ion channel that is activated by specific odorant molecules. semanticscholar.org

The specificity of these receptors is highlighted by studies on various insect species. For example, in three closely related Heliothinae moth species (Helicoverpa armigera, Helicoverpa assulta, and Heliothis virescens), a conserved odorant receptor, OR12, was found to be sensitive to this compound. plos.orgnih.gov The fine-tuning of this receptor is demonstrated by its ability to bind to this compound but not to its isomer, cis-3-hexenyl acetate, suggesting a specific role in chemical communication. plos.orgnih.govsemanticscholar.org

In the migratory locust, Locusta migratoria, the odorant receptor LmigOR3 has been studied in relation to its response to various compounds. While LmigOR3, when expressed in a heterologous system, showed a broad response profile, its odorant spectrum in the locust itself was found to be narrower. mdpi.com Although direct binding studies of LmigOR3 with this compound are not detailed, the compound was part of the chemical panel used to test the receptor's response in electrophysiological experiments. mdpi.com The research indicated that LmigOR3 is involved in the detection of specific compounds like 2-heptanone (B89624) and 3-octanone. mdpi.comresearchgate.net

Calcium Signaling Interference in Pheromone Detection

Plant volatiles, including this compound, can modulate an insect's response to sex pheromones. This interaction can either enhance or inhibit the detection of pheromone signals. Molecular investigations have revealed that the presence of plant volatiles can interfere with the normal transmission of information when an insect receives sex pheromones. mdpi.comresearchgate.net

One mechanism for this interference is through the disruption of calcium signaling. mdpi.comresearchgate.net When the moth Heliothis virescens is exposed to sex pheromones in the presence of certain plant volatiles, a calcium signal interference can disrupt the normal transmission of the pheromone signal. mdpi.comresearchgate.net This suggests that the olfactory system's response to a specific chemical cue can be altered by the background chemical environment.

While this compound has been shown to enhance the trapping effects of synthetic sex pheromones in some species like the Holotrichia parallela beetle, in other contexts, green leaf volatiles can reduce the response to pheromones. mdpi.comresearchgate.netebi.ac.uk For example, in the soybean pod borer Leguminivora glycinivorella, this compound significantly reduced the catch of male moths when combined with pheromones. ebi.ac.uk This highlights the complex and often species-specific nature of interactions between plant volatiles and pheromone perception.

Plant Signal Perception and Transduction

Plants, like insects, can perceive and respond to volatile organic compounds, including this compound, which is a type of green leaf volatile (GLV). biorxiv.orgnih.gov GLVs are released by plants in response to damage from herbivores or mechanical stress and can act as signals to neighboring plants, priming their defenses. biorxiv.orgnih.govmdpi.com While the exact mechanisms of GLV perception in plants are still being elucidated, research points towards a regulated signaling pathway rather than simple physical membrane interactions. mdpi.com

Receptor-Mediated Recognition

The perception of GLVs by plant cells is a critical first step in initiating a defense response. While specific receptors for GLVs have not yet been definitively identified, evidence suggests the involvement of receptor-mediated recognition. biorxiv.orgmdpi.com The specificity of gene induction and the primed responses observed in plants exposed to GLVs argue for a more regulated signaling pathway than simple membrane perturbation. mdpi.com

Research on tomato cell cultures has shown that GLVs like (Z)-3-hexenyl acetate induce rapid changes in the phosphorylation status of proteins, including pattern recognition receptors (PRRs). biorxiv.orgnih.gov PRRs are typically involved in recognizing microbe- and damage-associated molecular patterns (MAMPs and DAMPs). biorxiv.org The finding that GLVs trigger responses involving these receptors suggests that they may co-opt these established DAMP signaling pathways. biorxiv.orgnih.gov

Intracellular Signaling Cascades

Upon perception, the GLV signal is transduced through intracellular signaling cascades, leading to physiological and transcriptional changes. biorxiv.orgnih.gov Exposure to GLVs can cause rapid changes in membrane potentials and cytosolic Ca²⁺ concentrations. mdpi.comresearchgate.net

In tomato cell cultures, (Z)-3-hexenyl acetate was found to induce distinct changes in MAP kinase (MAPK) activity and proton fluxes within minutes. biorxiv.orgnih.gov Furthermore, it triggered massive and rapid changes in the phosphorylation of numerous proteins. biorxiv.orgnih.gov These phosphoproteins include components of MAPK cascades, calcium signaling proteins, and transcriptional regulators, all of which are key elements of DAMP signaling pathways. biorxiv.orgnih.gov This rapid reprogramming of the phosphoproteome is thought to underlie the activation of defense and developmental responses to GLVs. nih.gov

Gene Expression Regulation in Defense Responses

This compound, a member of the green leaf volatile (GLV) family, plays a significant role in plant defense by modulating the expression of a wide array of genes. oup.com This regulation is a key component of the plant's ability to respond to environmental stresses, particularly herbivory and pathogen attacks. The perception of this compound and related GLVs initiates a cascade of signaling events that lead to transcriptional reprogramming, ultimately bolstering the plant's defensive capabilities. This can occur through direct induction of defense genes or by priming the plant for a more rapid and robust response to subsequent attacks. oup.com

Research has demonstrated that exposure to GLVs, including hexenyl acetates, can lead to significant changes in the transcript levels of genes involved in various defense-related pathways. These include the oxylipin, phenylpropanoid, and salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways. oup.comoup.com While much of the detailed molecular work has been conducted on the more abundant isomer, cis-3-hexenyl acetate, the findings provide a valuable framework for understanding the likely mechanisms of action for this compound.

Upon mechanical damage or herbivore feeding, GLVs are rapidly released and can act as airborne signals to other parts of the same plant or to neighboring plants. thefrostlab.com This signaling leads to the upregulation of genes crucial for synthesizing defense compounds and strengthening physical barriers. For instance, studies in Arabidopsis thaliana and other plant species have shown that GLVs can induce genes encoding key enzymes in major defensive pathways. oup.comjst.go.jp

The following tables summarize the effects of this compound and related GLVs on the expression of defense-related genes in various plant species, based on findings from multiple research studies.

Advanced Research Methodologies for Studying Trans 2 Hexenyl Acetate

Chemical Analysis Techniques

The precise identification and quantification of trans-2-hexenyl acetate (B1210297) in complex volatile mixtures are paramount to understanding its biological significance. Researchers employ a combination of powerful analytical methods to achieve this.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like trans-2-hexenyl acetate. This method separates individual components of a mixture, which are then identified based on their unique mass spectra. ebi.ac.ukacs.org

In studies of insect-plant interactions, GC-MS is used to identify and quantify the release of this compound from plants, often in response to herbivory. ebi.ac.uk For instance, research on strawberry flavor biogenesis has utilized GC-MS to analyze the volatile esters, including this compound, emitted during fruit development. scispace.com Similarly, the volatile compositions of different blackberry cultivars have been analyzed using stir bar sorptive extraction coupled with GC-MS (SBSE-GC-MS) to understand aroma differences. usda.gov The technique has also been crucial in identifying the components of insect secretions, where this compound can be a key compound. ebi.ac.uk

The process often involves the thermal desorption of collected volatiles into the GC-MS system. The separated compounds are then detected by a mass selective detector, and the resulting data is compared against spectral libraries for identification. usda.govmdpi.com

Table 1: GC-MS Analysis Parameters for Volatile Compounds

| Parameter | Value/Description |

| Gas Chromatograph | Agilent 6890 or similar |

| Mass Spectrometer | Agilent 5973 Mass Selective Detector or similar |

| Injection System | Cooled Injection System (CIS) |

| Desorption | Thermal Desorption Unit (TDU) |

| Column | DB-WAX (30 m × 0.25 mm ID, 0.50 μm film thickness) or similar |

| Oven Temperature Program | e.g., 40°C hold for 2 min, then ramp to 230°C at 4°C/min, hold for 6 min |

| Carrier Gas | Helium |

| Mass Range (m/z) | 35–350 |

| Ionization | Electron Impact (EI) at 70 eV |

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity Profiling

Gas chromatography-electroantennographic detection (GC-EAD) is a powerful technique that directly links the chemical identity of a volatile compound to its biological activity. In this method, the effluent from the gas chromatograph is split, with one part going to a standard detector (like a flame ionization detector or mass spectrometer) and the other passing over an insect's antenna. This allows for the simultaneous recording of the chemical profile and the antennal responses, revealing which specific compounds are detected by the insect.

GC-EAD has been instrumental in identifying biologically active compounds, including this compound, in various plant and insect systems. For example, it has been used to pinpoint the specific volatiles from cabbage that elicit responses in the antennae of the parasitoid wasp Cotesia glomerata. researchgate.net

Offline Electroantennogram (EAG) Analysis

This method is particularly useful for screening a range of compounds to determine which ones elicit the strongest antennal responses. In studies involving Cotesia glomerata, offline EAG analysis revealed that this compound produced the highest antennal response among a variety of tested synthetic odors. researchgate.net This technique has also been used to demonstrate that both male and female antennae of certain insect species respond strongly to this compound. ebi.ac.uk Furthermore, EAG recordings have helped to identify this compound as a potential attractant for the red imported fire ant, Solenopsis invicta. researchgate.net

Biological Assays

To complement the chemical and electrophysiological data, researchers employ a variety of biological assays to observe and quantify the behavioral responses of insects to this compound.

Olfactometer Studies (e.g., Y-tube) for Behavioral Responses

Y-tube olfactometers are a standard apparatus for studying the olfactory preferences of insects. The Y-shaped tube presents the insect with a choice between two airstreams, one carrying a test odor and the other a control (clean air or a solvent). The insect's movement towards one arm of the Y-tube is recorded as a measure of attraction or repulsion.

These studies have shown that this compound can act as an attractant for various insect species. For example, in Y-tube assays, the plant volatile this compound was found to enhance the trapping effects of synthetic sex pheromones for certain beetles. nih.gov Behavioral assays using Y-tube olfactometers have also confirmed weakened attraction to this compound in insects where specific chemosensory proteins have been silenced. acs.org However, it is important to note that in some cases, compounds that elicit strong EAG responses, such as this compound, may not always translate to attraction in Y-tube bioassays and can even be repellent to certain species. ebi.ac.uk

Table 2: Typical Y-Tube Olfactometer Experimental Setup

| Component | Description |

| Olfactometer | Glass Y-tube with specified dimensions (e.g., 2.8 cm diameter, 21 cm trunk, 17.3 cm branches) |

| Airflow | Purified and humidified air, often filtered through activated carbon |

| Flow Rate | Controlled, for example, at 0.5 L/min for each arm |

| Odor Source | Synthetic compound (e.g., this compound) dissolved in a solvent (e.g., paraffin (B1166041) oil) and applied to filter paper |

| Control | Solvent-only treated filter paper |

| Test Subjects | Insects of a specific species, sex, and age |

| Observation | The choice of the insect to move into one of the arms of the olfactometer is recorded |

Wind Tunnel Experiments for Flight and Landing Behavior

Wind tunnel experiments provide a more realistic setting to study an insect's flight and landing behavior in response to an odor plume. These controlled environments allow researchers to observe and quantify behaviors such as upwind flight, casting, and source location.

In the context of this compound, wind tunnel studies have been used to investigate how this compound, often in combination with other volatiles or pheromones, influences the flight and landing of insects. For instance, research has shown that the addition of certain plant volatiles, including this compound, to sex pheromones can stimulate the landing behaviors of moths. researchgate.net These experiments have also been crucial in examining the upwind flight and source contact behavior of moths in response to individual compounds and complex mixtures. nih.gov

Field Trials for Pest Management Strategies

Field trials are crucial for evaluating the real-world efficacy of pest management strategies that incorporate this compound. These studies often assess the compound's role as an attractant, repellent, or synergist in combination with other semiochemicals.

In field experiments, synthetic versions of this compound and other plant volatiles are tested for their ability to attract pest insects. For instance, studies have explored the use of trans-2-hexen-1-ol, a related compound, in conjunction with colored sticky traps to attract Plutella xylostella (diamondback moth) adults. mdpi.comresearchgate.net Research has also demonstrated that this compound can enhance the trapping effects of synthetic sex pheromones for certain pest species like Holotrichia parallela. mdpi.com Field evaluations have shown that mixtures of (E)-2-hexenyl acetate and sex pheromones can lead to significantly higher catches of both male and female insects compared to using the sex pheromone alone, indicating a synergistic effect. ebi.ac.uk

The optimization of trap design and the formulation of volatile blends are key aspects of these trials. usda.gov Researchers aim to develop efficient pest management systems by leveraging the synergistic effects of plant volatiles and insect sex pheromones. ebi.ac.uk For example, a study on the wheat stem sawfly investigated the behavioral activity of various compounds, including this compound, in field trials to develop effective trapping methods. usda.gov Field trials have also confirmed the synergistic effect of other volatile compounds, such as phenylacetaldehyde (B1677652) and linalool, in trapping certain moth species. mdpi.com

The following table summarizes findings from various field trials involving this compound and related compounds.

Table 1: Summary of Field Trial Findings for Pest Management

| Pest Species | Compound(s) Tested | Key Finding |

|---|---|---|

| Plutella xylostella | trans-2-hexen-1-ol, isopropyl isothiocyanate | High attractancy to adults, especially with colored sticky traps. mdpi.comresearchgate.net |

| Holotrichia parallela | This compound, sex pheromone | Enhanced trapping effects of the synthetic sex pheromone. mdpi.com |

| Holotrichia parallela | (E)-2-hexenyl acetate, sex pheromone | Significantly higher catches in traps baited with the mixture compared to the pheromone alone. ebi.ac.uk |

| Wheat stem sawfly | This compound and other volatiles | Investigated for behavioral activity to optimize trap and blend efficacy. usda.gov |

Controlled Environmental Chambers for Volatile Collection

Controlled environmental chambers are indispensable for studying the emission of this compound and other volatile organic compounds (VOCs) from plants under precisely managed conditions. These chambers allow researchers to manipulate environmental factors such as light, temperature, and humidity to investigate their influence on plant volatile production.

A system was developed for the nondestructive analysis of volatile emissions from hydroponically grown lettuce, where photosynthetic photon flux (PPF), photoperiod, and temperature were automatically controlled and monitored. ashs.orgresearchgate.net This setup enabled the collection and measurement of volatiles, including (Z)-3-hexenyl acetate, which were emitted by intact plants throughout their growth cycle. ashs.orgresearchgate.net The methodology involves placing a glass sampling jar over the plant to collect emitted volatiles, which are then trapped and analyzed. ashs.orgresearchgate.netresearchgate.net

Studies using such controlled environments have revealed that the emission of certain volatiles, including (Z)-3-hexenyl acetate, can be influenced by environmental cues. For example, in lettuce, the emission of lipoxygenase pathway products, including (Z)-3-hexenyl acetate, was observed after the transition from the light to the dark period. ashs.orgresearchgate.net Research on lettuce also showed that total volatile emission rates were significantly higher under higher PPF and longer photoperiods. ashs.org

The ability to control the environment is critical for understanding the baseline emissions of volatiles and how they change in response to specific stimuli, such as herbivory or pathogen attack. This information is foundational for dissecting the biochemical pathways and regulatory mechanisms governing the production of this compound.

Table 2: Volatile Collection from Lettuce in a Controlled Environment

| Volatile Compound | Condition for Emission |

|---|---|

| (Z)-3-hexenal | Transition from light to dark period. ashs.orgresearchgate.net |

| (Z)-3-hexenol | Transition from light to dark period. ashs.orgresearchgate.net |

Molecular Biology and Genetic Approaches

Gene Expression Analysis (e.g., RT-qPCR for defense-related genes)

Gene expression analysis, particularly through reverse transcription-quantitative polymerase chain reaction (RT-qPCR), is a powerful tool for understanding how this compound and related green leaf volatiles (GLVs) influence plant defense responses at the molecular level. This technique allows for the quantification of transcript levels of specific genes involved in defense signaling pathways.

Studies have shown that exposure to GLVs can lead to changes in the expression of defense-related genes. For example, in potato plants, pre-exposure to (Z)-3-hexenyl acetate (a stereoisomer of this compound) led to the upregulation of several defense-related genes, including stPR-1, stLOX, stWRKY1, EIN3, stRBOHb, and stCDPK4, upon subsequent infection with Phytophthora infestans. mdpi.com The highest induction of these genes was observed 48 and 72 hours post-exposure. mdpi.com Similarly, in tomato plants damaged by caterpillars, an increase in the transcript levels of defense-related genes such as those encoding lipoxygenase (LOX) and allene (B1206475) oxide synthase (AOS) was observed. nih.gov

In wheat, exposure to (Z)-3-hexenyl acetate resulted in the upregulation of genes encoding for ROS-producing proteins (TaRBOH1 and TaRBOH3) and the suppression of genes for ROS-quenching enzymes. nih.gov However, a study on strawberries treated with trans-2-hexenal (B146799) found that while some stress-related protein genes were upregulated, the expression levels of defense-related genes in the GLV biosynthetic pathway were not. researchgate.net

These findings highlight the complex and sometimes contradictory roles of GLVs in modulating plant defense gene expression, which can vary depending on the plant species, the specific GLV, and the nature of the stress.

Table 3: Gene Expression Changes in Response to Green Leaf Volatiles

| Plant Species | Green Leaf Volatile | Affected Genes | Observed Effect |

|---|---|---|---|

| Potato | (Z)-3-hexenyl acetate | stPR-1, stLOX, stWRKY1, EIN3, stRBOHb, stCDPK4 | Upregulation. mdpi.com |

| Tomato | Caterpillar damage (inducing GLVs) | LOX, AOS | Upregulation. nih.gov |

| Wheat | (Z)-3-hexenyl acetate | TaRBOH1, TaRBOH3 | Upregulation. nih.gov |

Mutant and Transgenic Plant Lines for Pathway Dissection

The use of mutant and transgenic plant lines has been instrumental in dissecting the biosynthetic pathways of this compound and elucidating its biological functions. By knocking out or overexpressing key genes, researchers can study the resulting changes in volatile profiles and plant-insect interactions.